N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine
Description
N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a bromophenyl group, and an ethyl group attached to a piperidine ring
Properties
IUPAC Name |
N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2/c1-2-24(16-18-8-4-3-5-9-18)20-12-14-23(15-13-20)17-19-10-6-7-11-21(19)22/h3-11,20H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAUHCHGYXQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzyl chloride with N-ethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in DMF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[(2-chlorophenyl)methyl]-N-ethylpiperidin-4-amine
- N-benzyl-1-[(2-fluorophenyl)methyl]-N-ethylpiperidin-4-amine
- N-benzyl-1-[(2-iodophenyl)methyl]-N-ethylpiperidin-4-amine
Uniqueness
N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Biological Activity
N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a benzyl group, and a bromophenyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C20H25BrN2
- Molecular Weight : 373.3 g/mol
- Structural Features : The compound is achiral and can be represented by the SMILES notation:
Biological Activity Overview
Research indicates that this compound interacts with various biological targets, potentially exhibiting multiple pharmacological effects. Its activity can be categorized into the following areas:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine compounds have demonstrated promising results in inhibiting the growth of lung, prostate, and breast cancer cells.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| KB | 0.39 |
| LNCaP | 0.34 |
| HL-60 | 0.23 |
The mechanism of action involves binding to specific receptors or enzymes, modulating their activities, and leading to various biological effects. For example, interactions with neurotransmitter receptors may influence neuropharmacological outcomes.
3. Potential Applications
The compound's unique structure suggests several potential applications in medicinal chemistry:
- Lead Compound for Drug Development : Its structural analogs are being explored for developing new therapeutic agents.
- Intermediate in Organic Synthesis : Useful in synthesizing more complex organic molecules.
Case Studies
Recent studies have explored the biological effects of similar compounds:
Case Study 1: Piperidine Derivatives
A study evaluated a series of piperidine derivatives for their anticancer properties. The results indicated that modifications to the bromophenyl group significantly influenced the cytotoxicity against cancer cell lines.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of piperidine-based compounds. The findings suggested that certain modifications could enhance antibacterial activity against resistant strains.
Research Findings
Research continues to elucidate the pharmacological profiles of this compound and its analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
